molecular formula C14H23NO4 B2990720 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid CAS No. 2241139-38-6

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid

Cat. No.: B2990720
CAS No.: 2241139-38-6
M. Wt: 269.341
InChI Key: GWHHUGXGWSONME-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid (CAS 873924-12-0) is a spirocyclic compound featuring a bicyclic structure with a seven-membered azaspiro ring system fused to a five-membered nonane ring. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a rigid scaffold for drug discovery, particularly in protease inhibitors and enzyme modulators due to its conformational rigidity and stereochemical diversity .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)9-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHUGXGWSONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid plays a pivotal role in biochemical reactions, particularly as a building block in peptide synthesis. This compound interacts with various enzymes, proteins, and biomolecules. For instance, it is known to interact with proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The nature of these interactions often involves the formation of transient covalent intermediates, which are crucial for the catalytic activity of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, toxic effects such as liver and kidney damage have been reported. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes significant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by amino acid transporters and distributed within tissues based on its affinity for certain binding proteins. This distribution affects its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound is often directed to specific cellular compartments, such as the cytoplasm or mitochondria, by targeting signals or post-translational modifications. These localizations can enhance or inhibit its function, depending on the cellular context .

Biological Activity

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid is a compound characterized by its spirocyclic structure, which contributes to its stability and potential biological activity. This compound is particularly notable for its interactions with the endocannabinoid system, especially through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. This article explores the biological activity of this compound, including its pharmacological effects, biochemical pathways, and potential therapeutic applications.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

The primary mechanism of action for this compound is its role as an inhibitor of FAAH . By inhibiting this enzyme, the compound increases the levels of anandamide in the body, which can lead to various physiological effects.

Biochemical Pathways

The elevation of anandamide levels results in enhanced activation of cannabinoid receptors (CB1 and CB2). This activation triggers a series of intracellular signaling cascades that influence numerous cellular functions, including:

  • Pain relief : Enhanced anandamide levels can lead to analgesic effects.
  • Reduced inflammation : The modulation of inflammatory responses through cannabinoid receptor activation.
  • Mood enhancement : Potential antidepressant effects due to the interaction with the endocannabinoid system.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

  • Absorption : Its lipophilicity indicates good absorption characteristics.
  • Distribution : The compound is likely well-distributed throughout the body due to its chemical properties.
  • Metabolism and Excretion : Further studies are needed to fully elucidate these aspects.

Research Findings and Case Studies

Several studies have explored the biological activities and potential therapeutic applications of this compound:

  • Inhibition Studies : Research has demonstrated that this compound effectively inhibits FAAH in vitro, leading to increased anandamide levels and associated physiological effects such as pain relief and anti-inflammatory responses .
  • Therapeutic Potential : The compound has been investigated for its potential in treating conditions related to the endocannabinoid system, including chronic pain and mood disorders .
  • Chemokine Receptor Modulation : It has been reported that derivatives of this compound can regulate chemokine receptors CCR3 and CCR5, suggesting potential applications in treating HIV/AIDS and other inflammatory conditions .

Data Tables

PropertyValue
Chemical FormulaC₁₄H₂₃NO₄
Molecular Weight269.341 g/mol
CAS Number1363381-18-3
LipophilicityHigh
Target EnzymeFatty Acid Amide Hydrolase (FAAH)

Scientific Research Applications

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid is a specialty chemical compound with a variety of research applications .

Basic Information

  • CAS Number: 1823266-68-7
  • Molecular Formula: C14H23NO4C_{14}H_{23}NO_4
  • Molecular Weight: 269.341 g/mol

Applications

This compound is a useful research compound that plays a pivotal role in biochemical reactions, particularly as a building block in peptide synthesis. It has been used in the synthesis of novel spiral inhibitors of fatty acid amide hydrolase (FAAH) .

This compound is characterized by its spirocyclic structure, which contributes to its stability and potential biological activity. The compound's primary mechanism of action is its role as an inhibitor of FAAH, which leads to increased anandamide levels in the body and can result in various physiological effects.

Potential therapeutic applications

  • Pain relief Enhanced anandamide levels can lead to analgesic effects.
  • Reduced inflammation Modulation of inflammatory responses through cannabinoid receptor activation.
  • Mood enhancement Potential antidepressant effects due to the interaction with the endocannabinoid system.
  • Treatment of HIV/AIDS and other inflammatory conditions Derivatives of this compound can regulate chemokine receptors CCR3 and CCR5 .

Inhibition Studies

Research has demonstrated that this compound effectively inhibits FAAH in vitro, leading to increased anandamide levels and associated physiological effects such as pain relief and anti-inflammatory responses.

Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, toxic effects such as liver and kidney damage have been reported. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes significant.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

  • Absorption: Its lipophilicity indicates good absorption characteristics.
  • Distribution: The compound is likely well-distributed throughout the body due to its chemical properties.
  • Metabolism and Excretion: Further studies are needed to fully elucidate these aspects.

Cellular Effects

Comparison with Similar Compounds

Key Comparative Analysis

Spiro Ring Size and Stability :

  • The [3.5] spiro system in the reference compound balances ring strain and stability, making it ideal for prolonged synthetic workflows. Smaller systems (e.g., [2.4], [2.5]) exhibit higher strain, limiting their utility in heat-sensitive reactions .
  • Larger systems (e.g., [5.5]) offer increased surface area for receptor interactions but require complex synthetic routes .

Functional Group Positioning :

  • The carboxylic acid group at position 6 in the reference compound enables direct conjugation to pharmacophores. Analogs with acetic acid side chains (e.g., CAS 952480-32-9) provide additional spacing for target engagement .

Synthetic Accessibility :

  • The reference compound and its [3.3] analog (CAS 1211526-53-2) are commercially available at >95% purity, whereas rarer scaffolds like [2.4] are often custom-synthesized .

Pharmacological Relevance: The reference compound’s spiro[3.5] system is cited in patents for fatty acid amide hydrolase (FAAH) inhibitors, highlighting its role in modulating endocannabinoid pathways . Smaller analogs are less explored but show promise in fragment-based drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azaspiro framework. A multi-step approach may include cyclization reactions or coupling with activated carboxylic acid derivatives. For intermediates, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, particularly focusing on spirocyclic and Boc-group signals. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can validate molecular weights. Purity assessment via high-performance liquid chromatography (HPLC) is critical. While direct synthesis data for this compound is limited, analogous spirocyclic Boc-protected systems (e.g., tert-butyl carboxylate derivatives) suggest these strategies .

Q. How should researchers handle stability and storage conditions for this compound to ensure experimental integrity?

  • Methodological Answer : Store the compound at –20°C under inert gas (argon/nitrogen) in airtight, light-resistant containers to prevent hydrolysis of the Boc group or decarboxylation. Stability under recommended conditions is inferred from structurally related tert-butyl carboxylates, which are stable at room temperature for short-term use but degrade under prolonged exposure to moisture or heat . Pre-experiment stability testing via TLC or HPLC under intended reaction conditions is advised.

Q. What safety protocols are essential when working with this compound, given limited toxicity data?

  • Methodological Answer : Assume precautionary hazard classification due to structural similarities to irritants (e.g., tert-butyl derivatives with skin/eye irritation potential ). Use nitrile gloves, chemical-resistant lab coats, and fume hoods. In case of skin contact, wash immediately with water for ≥15 minutes . Respiratory protection (N95 masks) is recommended if airborne particles are generated. Dispose of waste via licensed facilities specializing in halogenated/organic compounds .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of reactions involving this compound?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways, such as Boc deprotection or spirocyclic ring formation. Software like Gaussian or ORCA can predict transition states and intermediates, reducing trial-and-error experimentation. Combine this with cheminformatics platforms to screen solvent effects or catalyst compatibility, as demonstrated in reaction design frameworks .

Q. What factorial experimental design approaches are suitable for optimizing reaction conditions in its synthesis?

  • Methodological Answer : Apply a 2^k factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, vary reaction temperature (60–100°C) and solvent (THF vs. DCM) to maximize yield. Analyze interactions using ANOVA to identify statistically significant factors. This approach efficiently narrows optimal conditions compared to one-variable-at-a-time (OVAT) methods .

Q. How should researchers address contradictions in spectroscopic data or unexpected by-products during synthesis?

  • Methodological Answer : Cross-validate NMR/LC-MS results with independent techniques (e.g., IR spectroscopy or X-ray crystallography for crystalline intermediates). For unexpected by-products, perform mechanistic backtracking using isotopic labeling (e.g., ¹³C-Boc groups) or kinetic studies to trace pathway deviations. Theoretical frameworks emphasize iterative hypothesis testing to resolve data conflicts .

Q. What methodologies are recommended for analyzing decomposition products under varying experimental conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products (e.g., CO, NOx under pyrolysis ). For hydrolytic decomposition, monitor pH-dependent pathways via LC-MS/MS. Compare results with predictive degradation models from analogous Boc-protected compounds .

Q. How can this compound serve as a precursor in designing biologically active ligands, and what analytical techniques validate its incorporation?

  • Methodological Answer : The spirocyclic-Boc motif is valuable in medicinal chemistry for constrained peptide mimetics or protease inhibitors. To validate ligand incorporation, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity assays. High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., NOESY) confirm structural integration, as exemplified in ligand-of-interest studies .

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